molecular formula C8H4N2OS B119101 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile CAS No. 152524-01-1

3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile

Katalognummer B119101
CAS-Nummer: 152524-01-1
Molekulargewicht: 176.2 g/mol
InChI-Schlüssel: GBCOPHSMRFZJIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has attracted significant attention from researchers due to its potential applications in the field of pharmaceuticals. The compound has a unique structure that makes it suitable for various scientific research applications.

Wirkmechanismus

The mechanism of action of 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes and receptors that are involved in various biological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Studies have shown that 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile has various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile in lab experiments is its unique structure, which makes it suitable for various scientific research applications. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.

Zukünftige Richtungen

There are several future directions for research on 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to evaluate its potential toxicity and safety for use in humans.
Conclusion
In conclusion, 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with unique properties that make it suitable for various scientific research applications. The compound has been shown to have potential applications in the fields of anti-inflammatory, anti-tumor, and anti-microbial research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of 3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile involves the reaction of 2-mercapto-3-oxobutyronitrile and 2-aminothiophene in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile has been shown to have potential applications in various scientific research areas. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

152524-01-1

Produktname

3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile

Molekularformel

C8H4N2OS

Molekulargewicht

176.2 g/mol

IUPAC-Name

3-hydroxythieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-6-7(11)5-2-1-3-10-8(5)12-6/h1-3,11H

InChI-Schlüssel

GBCOPHSMRFZJIL-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC(=C2O)C#N

Kanonische SMILES

C1=CC2=C(N=C1)SC(=C2O)C#N

Synonyme

Thieno[2,3-b]pyridine-2-carbonitrile, 3-hydroxy- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.